molecular formula C16H16O4 B6401697 3-(3-Ethoxyphenyl)-5-methoxybenzoic acid CAS No. 1261891-55-7

3-(3-Ethoxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6401697
CAS No.: 1261891-55-7
M. Wt: 272.29 g/mol
InChI Key: ATRWIBUYVDHZTR-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of an ethoxy group at the 3-position and a methoxy group at the 5-position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethoxyphenyl)-5-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxyphenol and 5-methoxybenzoic acid.

    Esterification: The 3-ethoxyphenol is first esterified with an appropriate reagent to form an intermediate ester.

    Substitution Reaction: The intermediate ester undergoes a substitution reaction with 5-methoxybenzoic acid under specific conditions, such as the presence of a catalyst and controlled temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Ethoxyphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

3-(3-Ethoxyphenyl)-5-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    3-(3-Methoxyphenyl)-5-ethoxybenzoic acid: This compound has a similar structure but with the positions of the ethoxy and methoxy groups reversed.

    3-(3-Ethoxyphenyl)-4-methoxybenzoic acid: This compound has the methoxy group at the 4-position instead of the 5-position.

Uniqueness: 3-(3-Ethoxyphenyl)-5-methoxybenzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups at specific positions on the benzoic acid core can lead to distinct properties compared to similar compounds.

Properties

IUPAC Name

3-(3-ethoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-3-20-14-6-4-5-11(8-14)12-7-13(16(17)18)10-15(9-12)19-2/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRWIBUYVDHZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690029
Record name 3'-Ethoxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-55-7
Record name 3'-Ethoxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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